molecular formula C4H11N7 B14447887 N'-(carbamohydrazonoylamino)-N-iminopropanimidamide

N'-(carbamohydrazonoylamino)-N-iminopropanimidamide

Cat. No.: B14447887
M. Wt: 157.18 g/mol
InChI Key: SDKAXPBMZHBJCN-FIZFELCSSA-N
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Description

N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide typically involves the reaction of hydrazine derivatives with cyanamide under controlled conditions. The process begins with the preparation of hydrazine derivatives, which are then reacted with cyanamide in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(carbamohydrazonoylamino)-N-iminopropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N’-(carbamohydrazonoylamino)-N-iminopropanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

N’-(carbamohydrazonoylamino)-N-iminopropanimidamide can be compared with other similar compounds, such as:

    Hydrazine derivatives: These compounds share similar functional groups and reactivity.

    Cyanamide derivatives: These compounds have similar structural features and applications.

Conclusion

N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full potential and uncover new applications for this intriguing compound.

Properties

Molecular Formula

C4H11N7

Molecular Weight

157.18 g/mol

IUPAC Name

N'-(carbamohydrazonoylamino)-N-iminopropanimidamide

InChI

InChI=1S/C4H11N7/c1-2-3(8-6)10-11-4(5)9-7/h6H,2,7H2,1H3,(H3,5,9,11)/b8-6?,10-3+

InChI Key

SDKAXPBMZHBJCN-FIZFELCSSA-N

Isomeric SMILES

CC/C(=N\NC(=NN)N)/N=N

Canonical SMILES

CCC(=NNC(=NN)N)N=N

Origin of Product

United States

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